8-Hydroxy-2'-désoxyguanosine

Vue d'ensemble

Description

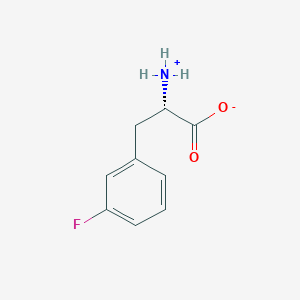

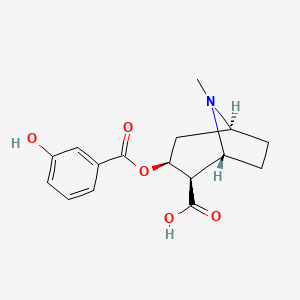

La 8-Hydroxy-2’-Désoxyguanosine est un nucléoside modifié qui résulte des dommages oxydatifs de l'ADN. Elle se forme lorsque les espèces réactives de l'oxygène attaquent la base guanine dans l'ADN, conduisant à la formation de 8-hydroxyguanine. Ce composé est largement reconnu comme un biomarqueur du stress oxydatif et des dommages de l'ADN, qui sont impliqués dans diverses maladies, notamment le cancer et les maladies neurodégénératives .

Applications De Recherche Scientifique

8-Hydroxy-2’-Deoxyguanosine is extensively used in scientific research as a biomarker for oxidative stress and DNA damage. Its applications include:

Chemistry: Studying the mechanisms of oxidative DNA damage and repair.

Biology: Investigating the role of oxidative stress in aging and disease.

Medicine: Assessing the risk of cancer and other diseases related to oxidative DNA damage.

Industry: Monitoring environmental and occupational exposure to oxidative stress-inducing agents

Mécanisme D'action

Target of Action

8-Hydroxy-2’-deoxyguanosine (8-OHdG), also known as 8-Oxo-2’-deoxyguanosine, is a product of oxidative damage to 2’-deoxyguanosine . It primarily targets nuclear and mitochondrial DNA . The compound is a major form of free radical-induced oxidative lesions .

Mode of Action

8-OHdG is formed when reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen attack the 8th carbon atom of the guanine base in DNA . This oxidative damage can lead to G:C—T:A mispairing mutations , which are considered to have a close relationship with the development and progression of tumors, cell aging, and some degenerative diseases .

Biochemical Pathways

The formation of 8-OHdG is a result of oxidative stress, which is a state of imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants . The increase in the 8-OHdG level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .

Pharmacokinetics

It is known that 8-ohdg can be detected in biological samples such as urine, serum, and saliva , suggesting that it is metabolized and excreted from the body.

Result of Action

The presence of 8-OHdG in DNA is indicative of DNA damage associated with mutagenesis and carcinogenesis . High levels of 8-OHdG have been detected in individuals suffering from various cancers , making it a major biomarker of DNA damage induced by ROS .

Action Environment

The formation of 8-OHdG is influenced by various environmental factors that can generate ROS, such as ionizing radiation and many environmental chemicals . Endogenous factors, such as oxygen metabolism, can also contribute to the production of ROS and hence the formation of 8-OHdG . The level of 8-OHdG can be modulated by dietary factors and antioxidants .

Analyse Biochimique

Biochemical Properties

8-Hydroxy-2’-deoxyguanosine is known to interact with various enzymes, proteins, and other biomolecules. It is a product of oxidative damage to 2’-deoxyguanosine, and its formation can cause G:C—T:A mispairing mutations . This mutation is considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .

Cellular Effects

8-Hydroxy-2’-deoxyguanosine has significant effects on various types of cells and cellular processes. It influences cell function by causing mutations in the DNA, which can impact cell signaling pathways, gene expression, and cellular metabolism . High levels of 8-Hydroxy-2’-deoxyguanosine have been detected in almost all cancers, making it one of the best-characterized phenotypes in cancers .

Molecular Mechanism

At the molecular level, 8-Hydroxy-2’-deoxyguanosine exerts its effects through binding interactions with biomolecules and changes in gene expression. The formation of 8-Hydroxy-2’-deoxyguanosine on DNA can cause G:C—T:A mispairing mutations . This mutation is considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .

Temporal Effects in Laboratory Settings

The effects of 8-Hydroxy-2’-deoxyguanosine change over time in laboratory settings. It has been observed that the levels of 8-Hydroxy-2’-deoxyguanosine in animal samples exposed to certain conditions increase every week

Dosage Effects in Animal Models

The effects of 8-Hydroxy-2’-deoxyguanosine vary with different dosages in animal models. For example, in a study of horses with recurrent airway obstruction, greater mitochondrial 8-Hydroxy-2’-deoxyguanosine was associated with increased odds of obstructive coronary artery disease .

Metabolic Pathways

8-Hydroxy-2’-deoxyguanosine is involved in various metabolic pathways. It is a product of oxidative damage to 2’-deoxyguanosine, and its formation can cause G:C—T:A mispairing mutations . This mutation is considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 8-Hydroxy-2’-Désoxyguanosine implique généralement l'hydroxylation de la désoxyguanosine. Cela peut être réalisé en utilisant des réactifs de type Fenton, qui génèrent des radicaux hydroxyles qui attaquent la base guanine . Les conditions réactionnelles comprennent souvent l'utilisation de sucre chauffé et de rayonnements ionisants pour faciliter la formation du radical hydroxyle.

Méthodes de production industrielle

La production industrielle de la 8-Hydroxy-2’-Désoxyguanosine est moins courante en raison de son application spécifique dans la recherche et le diagnostic. Elle peut être produite en utilisant la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse en chromatographie gazeuse (GC-MS) pour la purification et la quantification .

Analyse Des Réactions Chimiques

Types de réactions

La 8-Hydroxy-2’-Désoxyguanosine subit principalement des réactions oxydatives en raison de sa formation à partir du stress oxydatif. Elle peut également participer à des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels .

Réactifs et conditions courantes

Oxydation: Réactifs de type Fenton, rayonnements ionisants.

Substitution: Divers nucléophiles peuvent être utilisés pour remplacer le groupe hydroxyle dans des conditions contrôlées.

Produits principaux

Le produit principal de l'oxydation de la désoxyguanosine est la 8-Hydroxy-2’-Désoxyguanosine elle-même. Une oxydation ultérieure peut conduire à la formation d'autres lésions oxydatives de l'ADN .

4. Applications de la recherche scientifique

La 8-Hydroxy-2’-Désoxyguanosine est largement utilisée dans la recherche scientifique comme un biomarqueur du stress oxydatif et des dommages de l'ADN. Ses applications incluent:

Chimie: Étudier les mécanismes des dommages oxydatifs de l'ADN et de la réparation.

Biologie: Enquêter sur le rôle du stress oxydatif dans le vieillissement et les maladies.

Médecine: Évaluer le risque de cancer et d'autres maladies liées aux dommages oxydatifs de l'ADN.

Industrie: Surveiller l'exposition environnementale et professionnelle aux agents inducteurs du stress oxydatif

5. Mécanisme d'action

Le mécanisme d'action de la 8-Hydroxy-2’-Désoxyguanosine implique sa formation par l'attaque des espèces réactives de l'oxygène sur la base guanine dans l'ADN. Cela conduit à la formation de 8-hydroxyguanine, qui peut s'apparier de manière incorrecte avec l'adénine pendant la réplication de l'ADN, ce qui entraîne des transversions G→T. Ces mutations sont impliquées dans la carcinogénèse et d'autres maladies .

Comparaison Avec Des Composés Similaires

Composés similaires

8-Hydroxyguanosine: Un composé similaire formé dans l'ARN.

8-Oxo-7,8-dihydro-2’-désoxyguanosine: Une autre lésion oxydative de l'ADN.

Unicité

La 8-Hydroxy-2’-Désoxyguanosine est unique en raison de sa formation spécifique dans l'ADN et de son rôle en tant que biomarqueur du stress oxydatif. Contrairement aux autres lésions oxydatives, elle est largement utilisée dans la recherche et le diagnostic en raison de sa stabilité et de sa facilité de détection .

Propriétés

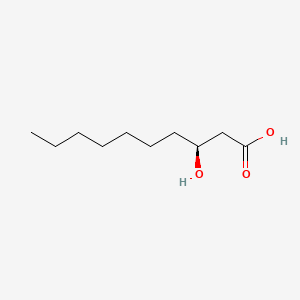

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJQHYUCKICQH-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904338 | |

| Record name | 8-Hydroxy-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxy-deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88847-89-6 | |

| Record name | 8-Hydroxy-2′-deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88847-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-hydroxy-2'-deoxyguanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Hydroxy-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-2'-DEOXYGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGB38T3IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxy-deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 8-OHdG formed in DNA?

A1: 8-OHdG is primarily formed by the modification of deoxyguanosine (dG) in DNA by reactive oxygen species (ROS). These ROS, including hydroxyl radicals, can attack the guanine base, leading to the addition of a hydroxyl group at the C8 position, resulting in 8-OHdG. [, ]

Q2: What factors contribute to the formation of 8-OHdG?

A2: Various factors can contribute to increased 8-OHdG formation:

- Exposure to exogenous sources of ROS: This includes UV radiation, ionizing radiation, and environmental toxins like cigarette smoke and diesel exhaust particles. [, , ]

- Endogenous ROS production: Inflammation, mitochondrial dysfunction, and certain metabolic processes can generate ROS within the body. [, , ]

- Reduced antioxidant defense: Inadequate levels of antioxidants or impaired function of antioxidant enzymes can make cells more susceptible to oxidative DNA damage. []

Q3: How is 8-OHdG typically measured in biological samples?

A3: Several analytical methods are employed for 8-OHdG detection and quantification:

- High-performance liquid chromatography with electrochemical detection (HPLC-ECD): This method offers high sensitivity and selectivity for 8-OHdG. [, ]

- Gas chromatography-mass spectrometry (GC-MS): This method analyzes 8-oxoguanine, the free base form of 8-OHdG, after DNA hydrolysis. []

- 32P-Postlabeling high-performance liquid chromatography (32P-HPLC): This highly sensitive method utilizes radioactive labeling for 8-OHdG detection. []

- Enzyme-linked immunosorbent assay (ELISA): This method offers a convenient and high-throughput approach for 8-OHdG measurement. []

- Immunohistochemical staining: This technique allows for the visualization and localization of 8-OHdG within tissues. []

Q4: What are the challenges associated with 8-OHdG analysis?

A4: Accurate 8-OHdG measurement can be challenging due to:

- Artifactual formation: Oxidation of dG to 8-OHdG can occur during sample preparation and analysis. [, ]

- Low abundance: 8-OHdG exists at very low levels in normal cells, requiring highly sensitive analytical methods. [, ]

Q5: Why is 8-OHdG considered a biomarker of oxidative DNA damage?

A5: 8-OHdG is a useful biomarker due to:

Q6: What are the potential consequences of 8-OHdG formation in DNA?

A6: 8-OHdG can have several detrimental consequences:

- Mutagenicity: It can mispair with adenine during DNA replication, leading to G:C to T:A transversions. [, ]

- Disease susceptibility: Elevated 8-OHdG levels have been associated with an increased risk of various cancers, neurodegenerative diseases, cardiovascular diseases, and other age-related disorders. [, , , ]

Q7: What is the role of DNA repair mechanisms in counteracting 8-OHdG formation?

A7: Cells possess DNA repair pathways, primarily base excision repair (BER), to remove 8-OHdG and restore DNA integrity. The enzyme 8-oxoguanine DNA glycosylase (OGG1) plays a crucial role in the BER pathway by recognizing and removing 8-OHdG from DNA. [, ]

Q8: What are some future directions for 8-OHdG research?

A8: Future research directions include:

Q9: Can 8-OHdG levels be modulated by diet or lifestyle interventions?

A9: Studies suggest that a diet rich in antioxidants and lifestyle modifications like regular exercise may help reduce oxidative stress and potentially lower 8-OHdG levels. [, ]

Q10: Is 8-OHdG only found in DNA?

A10: While primarily studied in the context of DNA damage, 8-OHdG can also form in RNA, where it may impact RNA stability and function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)